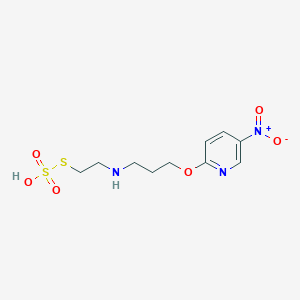
Bis(trifluoromethyl)propanedioyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethyl)propanedioyl difluoride is a fluorinated organic compound with the molecular formula C5F8O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, enhancing its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl)propanedioyl difluoride typically involves the reaction of trifluoromethylated precursors under controlled conditions. One common method includes the halogenation of 3,3’,4,4’-tetramethylbiphenyl followed by substitution with trifluoroacetate to yield the desired product . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trifluoromethyl)propanedioyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions vary depending on the reaction type. For example, oxidation may yield higher oxidation state fluorinated compounds, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Bis(trifluoromethyl)propanedioyl difluoride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with improved chemical resistance
Mecanismo De Acción
The mechanism by which bis(trifluoromethyl)propanedioyl difluoride exerts its effects involves its strong electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trifluoromethyl) disulfide: Another fluorinated compound with similar electron-withdrawing properties.
Trifluoromethylated radicals: Compounds containing trifluoromethyl groups that exhibit unique reactivity in various chemical reactions.
Uniqueness
Bis(trifluoromethyl)propanedioyl difluoride is unique due to its specific molecular structure, which combines the properties of trifluoromethyl groups with a propanedioyl backbone. This combination enhances its reactivity and stability, making it valuable in a wide range of applications.
Propiedades
Número CAS |
42139-57-1 |
|---|---|
Fórmula molecular |
C5F8O2 |
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
2,2-bis(trifluoromethyl)propanedioyl difluoride |
InChI |
InChI=1S/C5F8O2/c6-1(14)3(2(7)15,4(8,9)10)5(11,12)13 |
Clave InChI |
NIUKAAKVMOAGJV-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(=O)F)(C(F)(F)F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


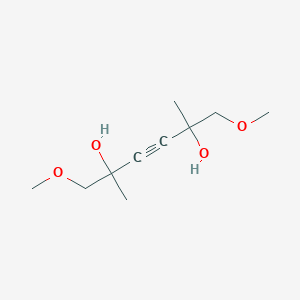

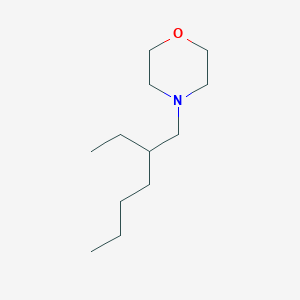
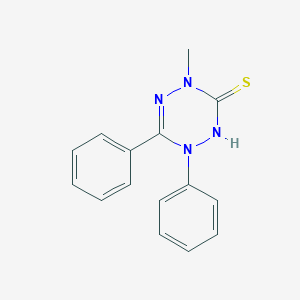
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
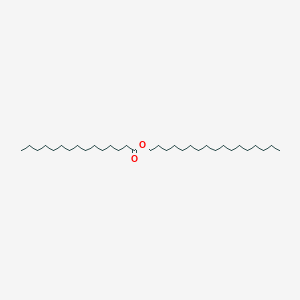
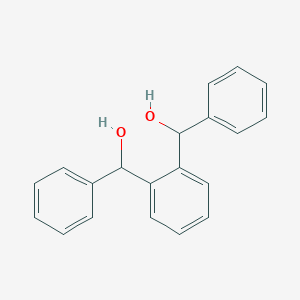

![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)

